N-Benzyl-4-chloropyridin-2-amine

Overview

Description

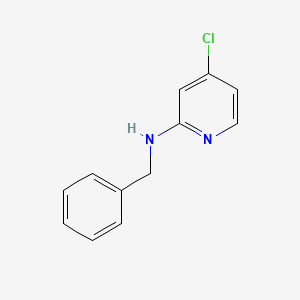

N-Benzyl-4-chloropyridin-2-amine is a chemical compound that belongs to the class of heterocyclic amines It features a benzyl group attached to a 4-chloro-pyridin-2-yl moiety

Mechanism of Action

Target of Action

Many compounds similar to Benzyl-(4-chloro-pyridin-2-YL)amine, such as those containing imidazole or pyridine rings, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins, and the specific target often depends on the exact structure of the compound .

Mode of Action

The compound would typically interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This can lead to changes in the conformation or activity of the target protein, which can then influence cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could influence the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels, or its stability might be affected by high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloropyridin-2-amine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with benzylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-chloropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of methoxy-substituted pyridine derivatives.

Scientific Research Applications

N-Benzyl-4-chloropyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties

Comparison with Similar Compounds

(4-Chloro-benzyl)-pyridin-2-yl-amine: Similar structure but with a different substitution pattern.

(2-Chloro-benzylidene)-(4-pyridin-2-yl-piperazin-1-yl)-amine: Contains a piperazine ring instead of a benzyl group

Uniqueness: N-Benzyl-4-chloropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-Benzyl-4-chloropyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant applications. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to elucidate the compound's biological profile.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group and a chlorinated pyridine moiety. The synthesis of this compound typically involves the reaction of 4-chloropyridine with benzyl amine, leading to various derivatives that can be evaluated for biological activity.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure of this compound significantly influence its anticancer properties. For instance, studies have shown that introducing electron-withdrawing groups enhances antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | NB4 | 0.96 |

| 4e | HL60 | 1.62 |

| 4e | MV4-11 | 1.90 |

| 4e | K562 | 4.23 |

The compound N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) exhibited notable activity against leukemia cell lines, indicating its potential as an anticancer agent .

The mechanisms underlying the anticancer effects of this compound include:

- Inhibition of Tubulin Polymerization : Some derivatives have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division.

- Kinase Inhibition : The compound has shown potential in targeting specific kinases involved in oncogenic signaling pathways, although detailed mechanisms remain to be fully elucidated .

Antioxidant Activity

This compound also demonstrates significant antioxidant properties. Research indicates that the introduction of halogen substituents can enhance its ability to scavenge free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 10a | 64.5 |

| 10d | 81.0 |

The antioxidant activity was assessed using the DPPH assay, where the compound showed time-dependent increases in reducing activity, suggesting its utility in mitigating oxidative stress .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Leukemia Treatment : In vitro studies have shown that derivatives of this compound can selectively inhibit the growth of leukemia cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

- Combination Therapies : Researchers are exploring the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.

Properties

IUPAC Name |

N-benzyl-4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSGGMBZVRRYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.